4'-(2-Fluorophenoxy)acetophenone
Description
4’-(2-Fluorophenoxy)acetophenone is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It belongs to the class of acetophenones and is characterized by the presence of a fluorophenoxy group attached to the acetophenone core. This compound is commonly used in various fields of research due to its unique properties.
Properties
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIXDASSQPMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374633 | |
| Record name | 4'-(2-Fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-91-0 | |
| Record name | 4'-(2-Fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Fluorophenoxy)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the reaction of fluorobenzoyl chloride with magnesium chips in the presence of ethyl alcohol and carbon tetrachloride, followed by refluxing and subsequent purification steps .
Industrial Production Methods
Industrial production of 4’-(2-Fluorophenoxy)acetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for refluxing, distillation, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Fluorophenoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4’-(2-Fluorophenoxy)acetophenone has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical research for studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(2-Fluorophenoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound can alter the permeability of cell membranes, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4’-(2-Fluorophenoxy)acetophenone include other acetophenone derivatives such as:
Acetophenone: The simplest aromatic ketone with a similar structure but without the fluorophenoxy group.
Phenylacetic acids: Compounds with a similar aromatic core but different functional groups.
Uniqueness
4’-(2-Fluorophenoxy)acetophenone is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Biological Activity
4'-(2-Fluorophenoxy)acetophenone, also known as 2-Fluoro-4'-acetylphenyl ether, is an organic compound with notable biological activities. This article delves into its antifungal, antibacterial, and anticancer properties, supported by various studies and research findings.
- Molecular Formula : C14H11FO2
- CAS Number : 58775-91-0
- Structure : The compound features a fluoro-substituted phenyl ring and a carbonyl group attached to an acetophenone moiety.
Antifungal Properties
Research has demonstrated that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections.
Antibacterial Effects
The compound has also been evaluated for its antibacterial properties. Studies indicate that it possesses inhibitory effects against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and function.
Antitumor Activity
Several investigations have focused on the antitumor effects of this compound. Key findings include:
- Inhibition of Human Leukemia Cells : The compound has been shown to inhibit the proliferation of human leukemia cells.
- Effects on Breast Cancer Cells : It reduces the adhesion and invasion capabilities of breast cancer cells, which are critical for metastasis.
- Induction of Apoptosis : The compound can induce programmed cell death (apoptosis) and arrest the cell cycle in cancer cells, highlighting its potential as an anticancer agent.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to growth and apoptosis. Its structure allows it to engage with enzymes or receptors critical for cellular functions.
Toxicity and Safety Profile
Toxicity studies indicate that this compound is relatively safe for mammalian cells at concentrations up to 100 µM. It does not exhibit genotoxicity or mutagenicity in standard assays. However, mild irritation or sensitization may occur upon contact with skin or eyes in animal models. The LD50 value in rats exceeds 2000 mg/kg body weight, suggesting low acute toxicity.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antifungal Activity | Inhibits growth of various fungal strains |
| Antibacterial Activity | Effective against Staphylococcus aureus and E. coli |
| Antitumor Effects | Induces apoptosis in leukemia cells; inhibits breast cancer cell invasion |
| Toxicity Profile | Non-toxic at low concentrations; mild irritation possible |
Applications in Research and Industry
The diverse biological activities of this compound open avenues for its application in various fields:
- Pharmaceutical Development : As a lead compound for new antifungal or anticancer drugs.
- Fluorescent Probes : Utilized for imaging lipid droplets in living cells.
- Biosensors : Potential use in environmental monitoring or biomedical applications.
Current Research Trends
Ongoing studies are exploring novel derivatives of this compound to enhance its biological activity and specificity. Recent research includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
